molecular formula C19H17NO3S B7547953 N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide

N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide

Cat. No. B7547953
M. Wt: 339.4 g/mol
InChI Key: UUQUHQPCWKAPIO-UHFFFAOYSA-N
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Description

N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide, also known as MSMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide is not fully understood, but it is believed to act on various cellular pathways. In cancer cells, N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In addition, N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been found to modulate the production of inflammatory mediators, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of certain cancer cells. In addition, N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been shown to enhance plant growth and improve crop yields.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide in lab experiments is its ability to modulate various cellular pathways, making it a useful tool for studying cellular processes. However, one limitation is that the mechanism of action of N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide. One area of interest is the development of new materials using N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide as a building block. Another area of interest is the investigation of N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide's potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide and its effects on cellular pathways.

Synthesis Methods

The synthesis of N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide involves the reaction of 2-naphthoic acid with N-(3-bromo-2-hydroxypropyl) methylsulfonamide in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide.

Scientific Research Applications

N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been shown to have anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. In agriculture, N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been studied for its ability to enhance plant growth and improve crop yields. In materials science, N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-24(22,23)13-14-6-4-9-16(12-14)20-19(21)18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUHQPCWKAPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide

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